2,2-DIFLUORO-3-HYDROXY-3-PHENYLPROPANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-hydroxy-3-phenylpropanoic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 g/mol . This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of 3-hydroxy-3-phenylpropanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2,2-difluoro-3-hydroxy-3-phenylpropanoic acid .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-3-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a diol or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or diols .
Scientific Research Applications
2,2-Difluoro-3-hydroxy-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-difluoro-3-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The hydroxyl group can form hydrogen bonds with target molecules, influencing their structure and function .
Comparison with Similar Compounds
2,2-Difluoro-3-hydroxypentanoic acid: Similar in structure but with a different carbon chain length.
2,2-Difluoro-3-hydroxypropanoic acid: Lacks the phenyl group, resulting in different chemical properties.
Uniqueness: 2,2-Difluoro-3-hydroxy-3-phenylpropanoic acid is unique due to the presence of both fluorine atoms and a phenyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
681240-18-6 |
---|---|
Molecular Formula |
C9H8F2O3 |
Molecular Weight |
202.15 g/mol |
IUPAC Name |
2,2-difluoro-3-hydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H8F2O3/c10-9(11,8(13)14)7(12)6-4-2-1-3-5-6/h1-5,7,12H,(H,13,14) |
InChI Key |
LUTWVXSKIQMZHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.